molecular formula C17H16BrNO B14870490 5-(benzyloxy)-1-(2-bromoethyl)-1H-indole

5-(benzyloxy)-1-(2-bromoethyl)-1H-indole

Cat. No.: B14870490
M. Wt: 330.2 g/mol
InChI Key: SVIQGBBXDPUPJB-UHFFFAOYSA-N
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Description

5-(benzyloxy)-1-(2-bromoethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The compound this compound is characterized by the presence of a benzyloxy group at the 5-position and a 2-bromoethyl group at the 1-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1-(2-bromoethyl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where benzyl alcohol reacts with the indole compound in the presence of a suitable base and a dehydrating agent.

    Introduction of the 2-Bromoethyl Group: The 2-bromoethyl group can be introduced through a nucleophilic substitution reaction, where the indole compound reacts with 2-bromoethanol in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-1-(2-bromoethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

    Substitution: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of ethyl-substituted indole.

    Substitution: Formation of substituted indole derivatives, depending on the nucleophile used.

Scientific Research Applications

5-(benzyloxy)-1-(2-bromoethyl)-1H-indole has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1-(2-bromoethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-1H-indole: Lacks the 2-bromoethyl group, making it less reactive in certain substitution reactions.

    1-(2-bromoethyl)-1H-indole: Lacks the benzyloxy group, affecting its overall chemical properties and reactivity.

    5-(methoxy)-1-(2-bromoethyl)-1H-indole: Similar structure but with a methoxy group instead of a benzyloxy group, which can influence its chemical behavior and biological activity.

Uniqueness

5-(benzyloxy)-1-(2-bromoethyl)-1H-indole is unique due to the presence of both the benzyloxy and 2-bromoethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

1-(2-bromoethyl)-5-phenylmethoxyindole

InChI

InChI=1S/C17H16BrNO/c18-9-11-19-10-8-15-12-16(6-7-17(15)19)20-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2

InChI Key

SVIQGBBXDPUPJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCBr

Origin of Product

United States

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